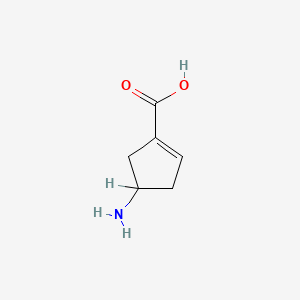

1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)

概要

説明

1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) is a compound of significant interest in the field of medicinal chemistry. It is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the mammalian central nervous system . This compound has been studied for its potential to interact with GABA receptors, making it a valuable tool in neurochemical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminocyclopent-1-enecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the addition of thiol substituents to the α,β-unsaturated system of the compound .

Industrial Production Methods: While specific industrial production methods for 4-aminocyclopent-1-enecarboxylic acid are not extensively documented, the general principles of large-scale amino acid synthesis, such as the use of robust and scalable cyclization reactions, are likely applicable.

化学反応の分析

Types of Reactions: 1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its saturated analogues.

Substitution: Thiol addition reactions have been explored to modify the α,β-unsaturated system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Thiol reagents such as benzylthiol have been used.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Saturated analogues like cis-3-aminocyclopentanecarboxylic acid and trans-3-aminocyclopentanecarboxylic acid.

Substitution: Thioether amino acids.

科学的研究の応用

Neuropharmacological Potential

1-Cyclopentene-1-carboxylic acid, 4-amino- has garnered attention for its structural similarity to gamma-aminobutyric acid (GABA), a vital neurotransmitter involved in inhibitory signaling within the central nervous system. Its potential applications include:

- GABA Receptor Interaction : Research indicates that this compound may act as a GABA mimetic, influencing dopaminergic activity and offering therapeutic possibilities for neurological disorders such as anxiety and epilepsy.

- Drug Development : Due to its unique structure, it can serve as a scaffold for designing novel drugs targeting GABA receptors. Further studies involving binding assays could elucidate its efficacy and safety profile.

Interaction with Biological Targets

Studies have shown that 1-cyclopentene-1-carboxylic acid, 4-amino-, interacts with GABA receptors, potentially leading to new therapeutic strategies for treating neurological conditions. Investigations into its binding affinity and functional impact on neurotransmission are essential for understanding its pharmacological potential.

Synthesis Methodologies

A notable synthesis method involves dissolving (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in methanol, neutralizing it with triethylamine, and subsequently adding lithium hydroxide followed by acetic acid. This method yields high efficiency in producing the desired compound.

作用機序

The primary mechanism of action of 4-aminocyclopent-1-enecarboxylic acid involves its interaction with GABA receptors. It acts as an antagonist at the α1β2γ2L GABA A receptor, inhibiting the action of GABA and modulating neuronal inhibition . This interaction is crucial for understanding the balance between neuronal excitation and inhibition in the central nervous system.

類似化合物との比較

- cis-3-Aminocyclopentanecarboxylic acid (CACP)

- trans-3-Aminocyclopentanecarboxylic acid (TACP)

- 4-PIOL (5-(4-piperidyl)-3-isoxazolol)

Comparison: 1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) is unique due to its unsaturated cyclopentene structure, which provides distinct conformational constraints compared to its saturated analogues (CACP and TACP) . This structural difference results in unique binding properties and biological activities, making it a valuable compound for studying GABA receptor interactions.

生物活性

1-Cyclopentene-1-carboxylic acid, 4-amino- (9CI), also known as 4-aminocyclopent-1-enecarboxylic acid (4-ACPE), is a cyclic compound with significant biological activities. Its unique structure, featuring a cyclopentene ring with carboxylic acid and amino groups, positions it as a potential candidate for various pharmacological applications, particularly in neuropharmacology and respiratory treatments.

- Molecular Formula : C6H9NO2

- Molecular Weight : 127.14 g/mol

- CAS Number : 77745-27-8

Structural Features

The compound's structure includes:

- A cyclopentene ring

- A carboxylic acid group

- An amino group

These features contribute to its reactivity and potential interactions with biological targets, particularly neurotransmitter systems.

Neuropharmacological Potential

1-Cyclopentene-1-carboxylic acid, 4-amino- has been studied for its mimetic properties related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. The compound's ability to interact with GABA receptors suggests potential applications in treating conditions such as anxiety and epilepsy. Research indicates that it may influence dopaminergic activity, further enhancing its relevance in neuropharmacology.

Case Study: GABA Receptor Interaction

In vitro studies have demonstrated that 4-ACPE can bind to GABA receptors, which are critical targets for many neurological drugs. Binding assays indicate that 4-ACPE exhibits affinity for these receptors, suggesting its potential as a therapeutic agent for neurological disorders.

Comparative Analysis of Similar Compounds

The following table summarizes the properties of compounds structurally related to 1-cyclopentene-1-carboxylic acid, 4-amino-, highlighting their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminocyclopent-2-ene-1-carboxylic Acid | C6H9NO2 | Potential GABA mimetic properties |

| (1S,4R)-4-Amino-cyclopentene-1-carboxylic Acid Hydrochloride | C6H10ClN O2 | Used in various pharmaceutical applications |

| 4-Amino-cyclopent-1-enecarboxylic Acid Methyl Ester | C7H11NO2 | Useful in synthetic applications |

The biological activity of 1-cyclopentene-1-carboxylic acid, 4-amino-, can be attributed to its structural resemblance to GABA. This similarity allows it to potentially modulate neurotransmitter release and receptor activity, influencing various physiological processes.

Proposed Mechanisms

- GABA Receptor Modulation : Interaction with GABA receptors may enhance inhibitory neurotransmission.

- Dopaminergic Activity : Potential effects on dopaminergic pathways could contribute to its neuropharmacological profile.

- Bronchodilation : While not directly studied, the structural analogs suggest possible bronchodilatory effects.

特性

IUPAC Name |

4-aminocyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVDYLXTNDBWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。